molecular formula C7H14O2 B7827397 4,4-Dimethylpentanoic acid CAS No. 95823-36-2

4,4-Dimethylpentanoic acid

Cat. No.: B7827397
CAS No.: 95823-36-2
M. Wt: 130.18 g/mol
InChI Key: HMMSZUQCCUWXRA-UHFFFAOYSA-N
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Description

4,4-Dimethylpentanoic acid, also known as neoheptanoic acid, is a branched-chain fatty acid with the molecular formula C7H14O2. It is characterized by the presence of two methyl groups attached to the fourth carbon of the pentanoic acid chain. This compound is known for its clear, colorless appearance and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpentanoic acid can be achieved through several methods. One common approach involves the oxidation of 4,4-dimethylpentanol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the hydrolysis of 4,4-dimethylpentanenitrile under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 4,4-dimethylpentanone followed by oxidation. This method is favored due to its high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alcohols (for esterification), amines (for amidation)

Major Products:

Scientific Research Applications

4,4-Dimethylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It serves as a model compound in studies of fatty acid metabolism and enzyme interactions.

    Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to biologically active fatty acids.

    Industry: It is used in the production of lubricants, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of 4,4-Dimethylpentanoic acid involves its interaction with various molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting membrane fluidity and function. It may also interact with enzymes involved in fatty acid metabolism, influencing metabolic pathways .

Comparison with Similar Compounds

  • 4,4-Dimethylvaleric acid
  • 2,2-Dimethylglutaric acid
  • 2,2-Dimethylbutanoic acid

Comparison: 4,4-Dimethylpentanoic acid is unique due to its specific branching at the fourth carbon, which imparts distinct chemical and physical properties. Compared to 4,4-Dimethylvaleric acid, it has a longer carbon chain, affecting its boiling and melting points. Its branched structure also differentiates it from linear fatty acids like 2,2-Dimethylglutaric acid, influencing its reactivity and applications .

Properties

IUPAC Name

4,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(2,3)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMSZUQCCUWXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30880579
Record name 4,4-Dimethylpentanoic acid
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1118-47-4, 33113-10-9, 95823-36-2
Record name 4,4-Dimethylpentanoic acid
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Record name Pentanoic acid, 4,4-dimethyl-
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Record name Neoheptanoic acid
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Record name Carboxylic acids, C6-8-neo-
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Record name Pentanoic acid, 4,4-dimethyl-
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Record name 4,4-Dimethylpentanoic acid
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Record name Carboxylic acids, C6-8-neo
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Record name 4,4-Dimethylpentanoic acid
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Synthesis routes and methods I

Procedure details

4,4-Dimethyl-pentanoic acid methyl ester (7.0 g, 48.5 mmol, 1.0 eq.) was treated with a solution of NaOH (4.0 g, 100 mmol, 2.1 eq.) in water (5 mL). The homogeneous solution was allowed to stir for 4-5 hours. The reaction was diluted with CH2Cl2 and the aqueous layer was extracted with CH2Cl2 (50 mL×3). The aqueous layer was acidified with 6M HCl to pH˜1.5 and extracted with ethyl acetate (50 mL×3). The combined ethyl acetate fractions were dried over MgSO4, filtered and evaporated to provide 4,4-dimethyl-pentanoic acid (5.35 g, 41.1 mmol, 85%) as a colorless oil: 1H NMR (CDCl3, 400 MHz) δ 0.89 (s, 9H), 1.53-1.57 (m, 2H), 2.26-2.30 (m, 2H).
Quantity
7 g
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4 g
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5 mL
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Synthesis routes and methods II

Procedure details

1-Chloro-3,3-dimethylbutane (log) was added dropwise to magnesium turnings (2 g) with an initiating amount of iodine crystals in dry diethyl ether (100 ml) and Grignard formation allowed to proceed to completion over 1 hour. The mixture was poured onto dry ice (50 g) very slowly and 0.5 N sodium hydroxide added and the basic aqueous layer provided extracted with diethyl ether (x2). The basic aqueous layer was acidified and extracted with diethyl ether which was dried over magnesium sulphate, filtered then evaporated under vacuum to yield 7.2 g of 4,4-dimethyl pentanoic acid.
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2 g
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100 mL
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Synthesis routes and methods III

Procedure details

4,4-Dimethyl-2-pentenoic acid (343 g), methanol/tetrahydrofuran=3/1 (150 mL) and ethanol (1240 mL) were mixed. After an addition of 10 w/w % palladium on activated carbon (31 g) to the mixture, the mixture was stirred at RT for 10.5 hr under hydrogen atmosphere (1 atm). The 10 w/w % palladium on activated carbon was filtered off and the filtrate was concentrated in vacuo to give the title compound (354 g) as a crude product.
Quantity
343 g
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methanol tetrahydrofuran
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3/1
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150 mL
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1240 mL
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Name
10
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31 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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